Cefepime Demonstrates Two-Fold Superior In Vitro Activity Against Pseudomonas aeruginosa Compared to Ceftazidime and Cefpirome
In a multicenter study evaluating 150 clinical isolates of Pseudomonas aeruginosa from intensive care and hematology/oncology units, cefepime exhibited an MIC90 of 32 mg/L. This activity was superior to both ceftazidime and cefpirome, each of which demonstrated an MIC90 of 64 mg/L against the same panel of isolates [1]. This indicates that cefepime is twice as potent on average against this critical pathogen compared to these two frequently used alternatives.
| Evidence Dimension | In vitro activity against Pseudomonas aeruginosa (MIC90) |
|---|---|
| Target Compound Data | 32 mg/L |
| Comparator Or Baseline | Ceftazidime (MIC90 = 64 mg/L); Cefpirome (MIC90 = 64 mg/L) |
| Quantified Difference | Cefepime's MIC90 is two-fold lower than both ceftazidime and cefpirome |
| Conditions | NCCLS reference microdilution technique against 150 clinical isolates from Belgian intensive care and hematology/oncology units. |
Why This Matters
This two-fold potency advantage directly translates to a higher probability of achieving pharmacokinetic/pharmacodynamic targets in critically ill patients, making cefepime the preferred antipseudomonal cephalosporin for empiric coverage in high-risk settings.
- [1] Piérard D, Emmerechts K, Lauwers S. Comparative in-vitro activity of cefpirome against isolates from intensive care and haematology/oncology units. Belgian Multicentre Study Group. J Antimicrob Chemother. 1998;41(4):443-450. View Source
